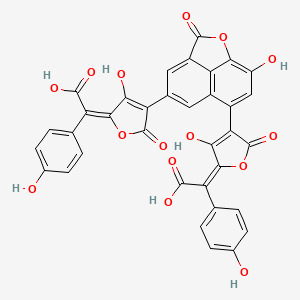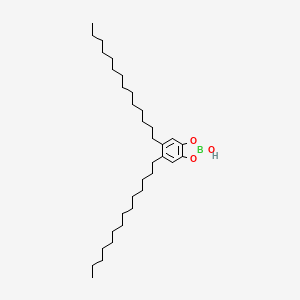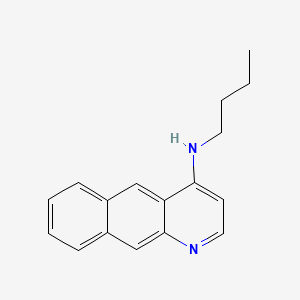
Benzo(g)quinolin-4-amine, N-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(g)quinolin-4-amine, N-butyl- is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a benzene ring fused with a pyridine moiety, with an amine group at the 4th position and a butyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)quinolin-4-amine, N-butyl- can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst .
Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation. This approach has been reported to be rapid and efficient for the synthesis of various quinoline derivatives .
Industrial Production Methods
In industrial settings, the production of Benzo(g)quinolin-4-amine, N-butyl- may involve large-scale synthesis using green chemistry principles. This includes the use of recyclable catalysts, solvent-free reactions, and environmentally friendly conditions such as visible-light-mediated reactions and the use of ionic liquids .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(g)quinolin-4-amine, N-butyl- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using Hantzsch esters as stoichiometric reductants.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the amine group.
Common Reagents and Conditions
Oxidation: Titanium dioxide catalyst and oxygen as the oxidant.
Reduction: Hantzsch esters and visible-light-mediated metallaphotoredox catalysis.
Substitution: Various electrophiles such as tosylates and phosphates in the presence of alkyl Grignard reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Deoxygenated quinoline derivatives.
Substitution: Alkylated or arylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(g)quinolin-4-amine, N-butyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Benzo(g)quinolin-4-amine, N-butyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Benzo(g)quinolin-4-amine, N-butyl- can be compared with other similar compounds in the quinoline family:
Quinoline: The parent compound with a simpler structure and fewer functional groups.
Quinazoline: Another heterocyclic compound with a similar structure but different functional groups and properties.
Isoquinoline: A structural isomer of quinoline with different chemical properties and applications.
The uniqueness of Benzo(g)quinolin-4-amine, N-butyl- lies in its specific functional groups and the resulting chemical reactivity and applications. Its N-butyl group and amine functionality provide distinct properties that differentiate it from other quinoline derivatives .
Eigenschaften
CAS-Nummer |
22773-12-2 |
|---|---|
Molekularformel |
C17H18N2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-butylbenzo[g]quinolin-4-amine |
InChI |
InChI=1S/C17H18N2/c1-2-3-9-18-16-8-10-19-17-12-14-7-5-4-6-13(14)11-15(16)17/h4-8,10-12H,2-3,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
NOXPGLASSZUOJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



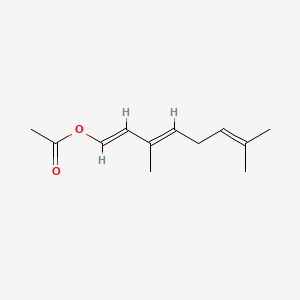
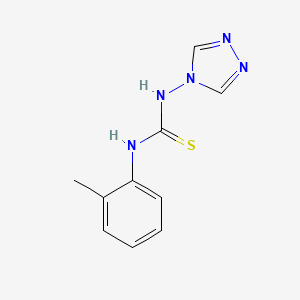
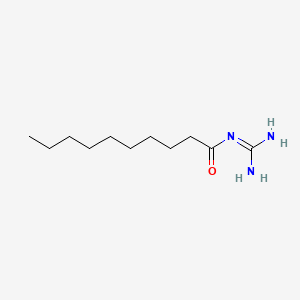
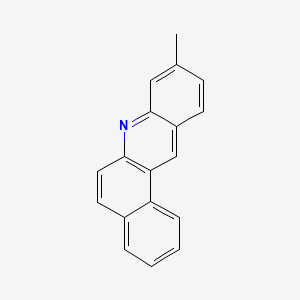



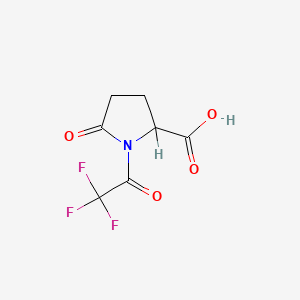
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)

